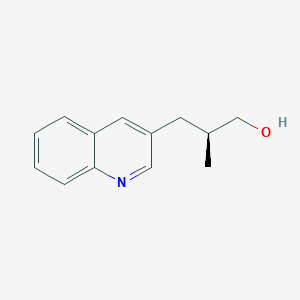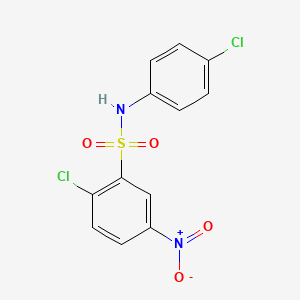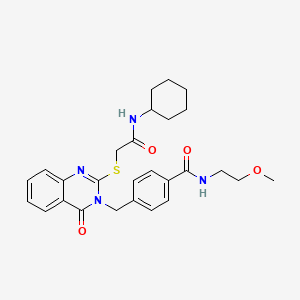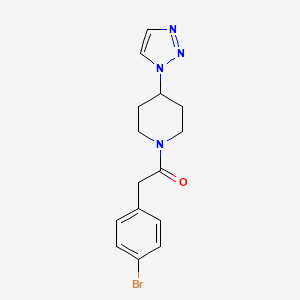
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. It is a chiral molecule with two enantiomers, (S)- and (R)-2-methyl-3-quinolin-3-ylpropan-1-ol. This compound has been synthesized and studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol has shown potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, anti-oxidant, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol is not fully understood. However, it has been suggested that it may act as a modulator of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which could be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have anti-bacterial effects against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also shown various biochemical and physiological effects, which make it a promising compound for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective drugs for the treatment of various diseases. In addition, further studies are needed to determine the potential side effects and toxicity of this compound. Finally, more research is needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
The synthesis of (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol can be achieved through several methods. One of the most common methods is the reaction of 2-methylquinoline with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate. This reaction results in the formation of (2S)-2-methyl-3-quinolin-3-ylpropan-1-ol as a racemic mixture. The enantiomers can be separated using chiral chromatography or other methods.
Propiedades
IUPAC Name |
(2S)-2-methyl-3-quinolin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQPLLDRWTTPK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)
![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)
![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)






![2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2800028.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2800029.png)

